molecular formula C₁₂H₁₈ClNO₅S B1141807 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride CAS No. 210049-19-7

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride

Cat. No.: B1141807
CAS No.: 210049-19-7
M. Wt: 323.79
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride typically involves the reaction of 4-aminophenol with beta-D-thiomannopyranoside under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure consistent quality and yield. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride is unique due to its specific structural features, such as the thiomannopyranoside moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2S,4S,5S)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAFWLFFBCRHQI-UPNMXHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675602
Record name 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-19-7
Record name 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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